2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLVEBJWXLAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293050 | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55179-20-9 | |
| Record name | NSC86986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of an ethanol group. One common method includes:
Reaction of 4-chlorobenzyl chloride with piperazine: This step forms 1-(4-chlorobenzyl)piperazine.
Addition of ethanol: The intermediate is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-(4-Chlorophenyl)piperazine-1-carboxylic acid.
Reduction: 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethane.
Substitution: 2-[4-(4-Aminophenyl)piperazin-1-yl]ethanol.
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Research has demonstrated that derivatives of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol exhibit anticonvulsant properties. A study synthesized several N-phenyl derivatives and evaluated their efficacy in animal models for epilepsy. The results indicated that certain compounds showed significant activity against maximal electroshock seizures, suggesting their potential as therapeutic agents for epilepsy treatment .
1.2 Anticancer Properties
Recent studies have investigated the anticancer activity of compounds related to this compound. For instance, a study reported the synthesis of new derivatives that were tested for their ability to inhibit cancer cell growth. One particular derivative demonstrated promising anticancer activity compared to standard treatments, indicating a potential pathway for developing new cancer therapies .
1.3 Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has also been a focus of research. Its structural similarity to other piperazine derivatives suggests it may influence serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia. Studies have shown that piperazine derivatives can modulate these neurotransmitter systems, potentially leading to novel treatments for psychiatric conditions .
Medicinal Chemistry Insights
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the chlorophenyl group enhances lipophilicity, which is associated with improved blood-brain barrier penetration, making it a suitable candidate for central nervous system-targeted therapies .
2.2 Synthesis Pathways
Various synthetic routes have been developed to produce this compound and its derivatives. These methods typically involve alkylation reactions and the use of piperazine as a core structure, allowing for modifications that can enhance biological activity or selectivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticonvulsant Activity Study | Evaluated several derivatives in animal models | Certain compounds showed significant activity against seizures (e.g., maximal electroshock) |
| Anticancer Activity Study | Tested new derivatives against cancer cell lines | Identified compounds with promising anticancer effects compared to standard drugs |
| Neuropharmacological Study | Investigated receptor interactions | Suggested potential for treating mood disorders through modulation of serotonin and dopamine receptors |
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is primarily related to its role as a precursor to active pharmaceutical ingredients. In the case of cetirizine, the compound binds to histamine H1 receptors, blocking the action of histamine and thereby reducing allergic symptoms. The piperazine ring and the chlorophenyl group are crucial for its binding affinity and selectivity towards the receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester
- Structure: Replaces the ethanol group with a 2-methylpropanoate ester.
- However, the lack of a polar hydroxyl group reduces water solubility compared to the ethanol derivative .
- Application : Primarily used as a synthetic intermediate rather than a bioactive molecule .
2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol
- Structure : Incorporates a sulfonyl group and a 3-methyl substitution on the chlorophenyl ring.
- Properties : The sulfonyl group (electron-withdrawing) reduces the basicity of the piperazine nitrogen, altering receptor interactions. The 3-methyl group may sterically hinder binding to flat aromatic pockets in receptors .
- Biological Relevance : Sulfonyl derivatives are often explored for antimicrobial or anticancer activity due to enhanced metabolic stability .
Cetirizine Ethanol (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol)
- Structure : Features a diphenylmethyl group instead of a single 4-chlorophenyl.
- Properties : The bulky diphenylmethyl group increases affinity for histamine H₁ receptors, making cetirizine a potent second-generation antihistamine with reduced sedative effects compared to hydroxyzine .
- Pharmacokinetics : Higher lipophilicity due to the diphenylmethyl group extends half-life .
Functional Group Modifications
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanone
- Structure: Replaces ethanol with a phenylethanone group.
- Properties: The ketone group introduces electrophilicity, enabling nucleophilic reactions (e.g., Schiff base formation).
- Bioactivity: Reduced antihistamine activity compared to ethanol derivatives, as the ketone group cannot form hydrogen bonds as effectively .
2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Structure: Contains a chloroacetyl group and a quinazolinone moiety.
- Properties: The chloroacetyl group enables further functionalization (e.g., nucleophilic substitution with anilines). The quinazolinone core is associated with antimicrobial and anticancer activity .
- Applications : Studied for molecular docking with bacterial enzymes like DNA gyrase .
Sulfur-Containing Derivatives
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Overview
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol is a compound belonging to the piperazine class, which has garnered attention for its potential therapeutic applications, particularly in the field of antihistamines. This compound exhibits significant biological activities, primarily through its interaction with histamine H1 receptors, influencing various physiological processes.
The primary mechanism of action for this compound involves its role as a histamine H1 receptor antagonist . By binding to these receptors, it prevents histamine from exerting its effects, which can lead to allergic symptoms such as itching and swelling. This antagonistic action is crucial for managing allergic reactions and has implications for treating conditions like allergic rhinitis and urticaria .
Key Interactions:
- Histamine H1 Receptor: Inhibits histamine binding, reducing allergic responses.
- Cytochrome P450 Enzymes: May influence the metabolism of co-administered drugs, affecting pharmacokinetics and pharmacodynamics.
Research indicates that this compound interacts with various enzymes and proteins, impacting cellular signaling pathways and gene expression. In immune cells, it modulates the release of inflammatory cytokines, thereby influencing the immune response. In neuronal cells, it affects neurotransmitter release and receptor activity, suggesting potential therapeutic applications in neurological disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics due to its structural similarity to cetirizine. It is expected to exhibit moderate lipophilicity, which enhances its ability to penetrate biological membranes.
Antimicrobial Activity
Studies have explored the antimicrobial properties of similar piperazine derivatives. While specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against various pathogens. For instance, derivatives have been investigated for their activities against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds with similar piperazine scaffolds have exhibited selective cytotoxicity against cancer cell lines, indicating that further exploration of this compound in this context could yield promising results .
Case Studies
Several studies have highlighted the biological activity of piperazine derivatives:
- Antihistaminic Effects: A study demonstrated that compounds similar to this compound effectively reduced allergic symptoms in animal models by blocking histamine receptors.
- Neurotransmitter Modulation: Another investigation showed that piperazine derivatives could alter neurotransmitter levels in neuronal cultures, suggesting a role in modulating mood and cognitive functions .
- Antimicrobial Efficacy: Research on related compounds indicated moderate antibacterial activity against N. meningitidis and H. influenzae, laying groundwork for future studies on this compound's potential as an antimicrobial agent .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol, and how are intermediates validated?
Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-(4-chlorophenyl)piperazine with ethylene oxide or chloroethanol under alkaline conditions. For example, analogous piperazine-ethanol derivatives are prepared by alkylation of the piperazine nitrogen with ethylene oxide, followed by purification via recrystallization or column chromatography .
- Intermediate Validation : Key intermediates (e.g., 4-(4-chlorophenyl)piperazine) should be confirmed using 1H/13C NMR and HPLC-MS to ensure absence of unreacted starting materials or byproducts. Purity thresholds (>95%) are critical for downstream applications .
Q. Q2. What analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperazine ring substitution pattern and ethanol side-chain integration. For example, the piperazine protons typically resonate at δ 2.5–3.5 ppm, while the ethanol group appears as a triplet near δ 3.6–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C12H16ClN2O) and detects isotopic patterns consistent with chlorine .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Pharmacopeial standards recommend ≤5.0% impurities .
Pharmacological and Mechanistic Research
Q. Q3. What receptor targets are associated with this compound, and how are binding affinities determined?
Answer:
- Receptor Targets : Piperazine-ethanol derivatives are known to interact with serotonin (5-HT1A/5-HT2A) and dopamine receptors due to structural similarity to arylpiperazine pharmacophores. For example, analogs like 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanol show nanomolar affinity for 5-HT1A receptors .
- Binding Assays : Radioligand displacement assays (e.g., [3H]-8-OH-DPAT for 5-HT1A) are conducted in transfected HEK-293 cells. Competitive binding curves (IC50) and Ki values are calculated using nonlinear regression .
Q. Q4. How can researchers address discrepancies in reported receptor binding data?
Answer:
- Experimental Variables : Differences in cell lines (e.g., CHO vs. HEK-293), assay temperatures, or buffer compositions (e.g., Mg2+ concentration) can alter binding kinetics. Standardize protocols using Guidelines from the NIH Psychoactive Drug Screening Program .
- Data Validation : Cross-validate findings with orthogonal methods like functional assays (cAMP accumulation for GPCRs) or computational docking studies .
Advanced Methodological Challenges
Q. Q5. What computational strategies optimize reaction design for novel analogs?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways. For example, the nucleophilic substitution at the piperazine nitrogen can be simulated to optimize solvent (e.g., DMF vs. THF) and temperature conditions .
- Machine Learning : Train models on existing reaction datasets to predict yields or side-product formation. Tools like COMSOL Multiphysics integrate reaction kinetics with AI-driven parameter optimization .
Q. Q6. How should stability studies be designed under varying environmental conditions?
Answer:
- Stress Testing : Expose the compound to pH gradients (1–13) , elevated temperatures (40–60°C), and UV light to assess degradation. Monitor via HPLC for byproducts like chlorophenyl derivatives or piperazine ring oxidation .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C, dark, anhydrous) .
Data Interpretation and Validation
Q. Q7. What methods resolve conflicting toxicity data in preclinical studies?
Answer:
- In Vitro Tox Screens : Conduct Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac risk. For example, piperazine derivatives often require hERG profiling due to potassium channel interactions .
- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., N-oxides) that may contribute to toxicity .
Q. Q8. How are structure-activity relationships (SAR) systematically explored?
Answer:
- Analog Synthesis : Modify the chlorophenyl group (e.g., replace Cl with F or CF3) or ethanol chain (e.g., substitute with propanol). Compare binding affinities across analogs to identify critical substituents .
- 3D-QSAR Modeling : Generate CoMFA or CoMSIA models using steric/electronic descriptors to predict activity cliffs .
Emerging Methodologies
Q. Q9. What green chemistry approaches improve synthesis scalability?
Answer:
- Solvent-Free Reactions : Mechanochemical synthesis (ball milling) reduces waste. For example, piperazine-ethanol derivatives have been synthesized in >80% yield without solvents .
- Catalytic Systems : Immobilized enzymes or heterogeneous catalysts (e.g., Pd/C) enhance selectivity and reduce metal contamination .
Q. Q10. How is AI integrated into high-throughput screening (HTS) workflows?
Answer:
- Automated Reaction Screening : Platforms like Chemspeed or Bohdan enable rapid testing of reaction conditions. AI algorithms prioritize experiments based on real-time HPLC/MS data .
- Predictive Toxicology : Train neural networks on ToxCast data to flag compounds with potential off-target effects early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
